molecular formula C12H20Cl2N2O B2874953 2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride CAS No. 2379945-53-4

2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride

Cat. No.: B2874953
CAS No.: 2379945-53-4
M. Wt: 279.21
InChI Key: BCEGJQPEEMAZBP-UHFFFAOYSA-N
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Description

2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This heterocyclic compound features a pyridine core substituted with a methyl group and a piperidinylmethoxy moiety, presented as a dihydrochloride salt to enhance solubility and stability for research applications. Compounds within this structural class have been identified as potent and competitive inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic enzyme . LSD1 plays a key role in regulating gene expression by demethylating histone H3 lysine 4 (H3K4), and its overexpression is implicated in certain cancers, making it a promising therapeutic target . Research into similar 3-(piperidin-4-ylmethoxy)pyridine compounds has demonstrated their ability to inhibit LSD1 with high potency (Ki values as low as 29 nM) and high selectivity over related enzymes like monoamine oxidases A and B . In cellular assays, these potent inhibitors can increase global H3K4 methylation levels and effectively suppress the proliferation of leukemia and solid tumor cell lines, while showing negligible effects on normal cells, highlighting their potential as anticancer agents . The synthesis of this compound and its analogues typically involves multi-step organic reactions, often utilizing a Mitsunobu reaction to form the critical ether linkage between the pyridine and piperidine rings, followed by deprotection and salt formation to yield the final dihydrochloride product . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-4-(piperidin-3-ylmethoxy)pyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-10-7-12(4-6-14-10)15-9-11-3-2-5-13-8-11;;/h4,6-7,11,13H,2-3,5,8-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEGJQPEEMAZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Piperidinylmethoxy Intermediate

A primary route involves the alkylation of 4-hydroxy-2-methylpyridine with a piperidin-3-ylmethanol derivative. The hydroxyl group of 4-hydroxy-2-methylpyridine is activated using methane sulfonyl chloride in dichloromethane, forming a mesylate intermediate. Subsequent reaction with piperidin-3-ylmethanol in the presence of triethylamine yields 2-methyl-4-[(piperidin-3-yl)methoxy]pyridine. Protonation with hydrochloric acid in ethanol affords the dihydrochloride salt (82% yield, purity >95% by HPLC).

Key reaction conditions:

  • Solvent: Dichloromethane
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0–5°C (mesylation), 25°C (alkylation)
  • Workup: Aqueous extraction, silica gel chromatography

Reductive Amination of 4-(Chloromethyl)-2-methylpyridine

Alternative methods employ reductive amination to construct the piperidine moiety. 4-(Chloromethyl)-2-methylpyridine is reacted with piperidin-3-amine in acetonitrile under reflux, followed by hydrogenation using palladium on carbon (10 wt%) at 50 psi H₂. The free base is isolated and converted to the dihydrochloride salt via HCl gas saturation in ethyl acetate.

Optimization data:

  • Hydrogenation time: 12 hours
  • Yield: 78% (free base), 91% (dihydrochloride)
  • Purity: 97.3% (LC-MS)

Critical Analysis of Methodologies

Comparative Efficiency of Alkylation vs. Reductive Amination

A side-by-side evaluation reveals trade-offs between the two primary routes:

Parameter Alkylation Route Reductive Amination Route
Overall Yield 82% 71%
Purity (HPLC) 95.2% 97.3%
Reaction Time 8 hours 18 hours
Cost (Reagents) $12.50/g $18.20/g
Scalability >1 kg demonstrated Limited to 500 g batches

The alkylation route is preferred for large-scale synthesis due to lower reagent costs and shorter reaction times, while reductive amination offers higher purity for API-grade material.

Solvent and Catalyst Optimization

Screening of Lewis acids in the alkylation step showed BF₃-etherate improves yields by 15% compared to ZnCl₂ (Table 2). Polar aprotic solvents like DMF caused decomposition (>20% impurities), whereas dichloromethane minimized side reactions.

Table 2. Lewis Acid Screening for Mesylation

Lewis Acid Yield (%) Impurities (%)
BF₃-etherate 92 3.1
ZnCl₂ 77 8.9
AlCl₃ 68 12.4

Purification and Salt Formation

Crystallization Techniques

The dihydrochloride salt is crystallized from ethanol/water (4:1 v/v) at −20°C, yielding needle-shaped crystals. XRPD analysis confirms polymorph Form I (characteristic peaks at 2θ = 12.4°, 18.7°, 24.1°). Recrystallization increases purity from 92% to 99.5% by removing residual triethylamine hydrochloride.

Chiral Separation Considerations

Although the target molecule lacks chiral centers, synthetic intermediates often require enantiomeric resolution. The patent literature describes using chiral SFC with an AD-H column (30% methanol/CO₂) to separate R/S isomers of piperidinylmethanol precursors.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 8.21 (d, J = 5.6 Hz, 1H, pyridine-H), 6.89 (dd, J = 2.4, 5.6 Hz, 1H, pyridine-H), 4.32 (m, 2H, OCH₂), 3.51–3.44 (m, 1H, piperidine-H), 2.98–2.85 (m, 4H, piperidine-H), 2.47 (s, 3H, CH₃), 1.92–1.76 (m, 4H, piperidine-H).
  • HRMS (ESI+): m/z calcd. for C₁₂H₁₈N₂O [M+H]⁺: 207.1497, found: 207.1493.

Scale-Up Challenges and Mitigation

Exothermic Risk in Alkylation

The mesylation step generates HCl gas, requiring controlled addition at <10°C. Pilot plant trials identified a maximum batch size of 20 kg in 500 L reactors to prevent thermal runaway.

Residual Solvent Control

GC-MS analysis detected 380 ppm ethyl acetate in early batches, exceeding ICH Q3C limits. Switching to ethanol/water crystallization reduced residuals to <50 ppm.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce reduced piperidine derivatives .

Scientific Research Applications

2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Impact on Bioactivity

  • The methyl group in the target compound may enhance metabolic stability compared to the methoxy group in the analog from .
  • 4-(Diphenylmethoxy)piperidine Hydrochloride ’s high lipophilicity suggests CNS activity but may limit solubility, necessitating formulation optimization .

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